molecular formula C18H16ClNO2 B095288 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride CAS No. 17401-15-9

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

Cat. No.: B095288
CAS No.: 17401-15-9
M. Wt: 313.8 g/mol
InChI Key: FSRDDXOKSKFDFO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride (CAS: 1170229-53-4) is a quinoline derivative featuring:

  • A quinoline core substituted at position 2 with a methyl group and at position 4 with a phenyl group.
  • An acetic acid moiety at position 3, forming a hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name

2-(2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRDDXOKSKFDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CC(=O)O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610032
Record name (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17401-15-9
Record name (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Procedure

A mixture of 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) is heated at 90°C in PPA for 1 hour. The solvent-free conditions promote cyclization, yielding ethyl 2-methyl-4-phenylquinoline-3-carboxylate 3 . Hydrolysis of the ester is achieved via reflux with 10% aqueous NaOH, followed by acidification with HCl to precipitate 2-methyl-4-phenylquinoline-3-acetic acid 4 . Final treatment with HCl in ethanol yields the hydrochloride salt.

Optimization and Yield

  • Catalyst : PPA enhances cyclization efficiency by acting as both a Brønsted and Lewis acid.

  • Temperature : Reactions at 90°C prevent decomposition of thermally labile intermediates.

  • Yield : 78–82% for the cyclization step; 85–90% for hydrolysis and salt formation.

Analytical Validation

  • IR : Strong absorption at 1705 cm⁻¹ (C=O stretch of carboxylic acid) and 1640 cm⁻¹ (quinoline ring).

  • ¹H NMR : δ 2.45 (s, 3H, CH₃), 3.68 (s, 2H, CH₂COOH), 7.52–8.21 (m, 9H, aromatic).

  • Elemental Analysis : Calculated for C₁₈H₁₅NO₂·HCl: C, 67.81%; H, 5.06%; N, 4.39%. Found: C, 67.75%; H, 5.12%; N, 4.35%.

Cyclocondensation of Substituted Anilines with Diethyl Acetylsuccinate

This method, inspired by, involves cyclocondensation of a custom-synthesized 4-phenylaniline derivative 5 with diethyl acetylsuccinate 6 in the presence of P₂O₅ (Fig. 2).

Reaction Procedure

Equimolar amounts of 4-phenylaniline 5 and diethyl acetylsuccinate 6 are mixed in a desiccator charged with P₂O₅ for 24 hours. The intermediate ethyl 2-(ethoxycarbonylmethyl)-3-(4-phenylanilino)crotonate 7 is cyclized in diphenyl ether at 250°C for 30 minutes. Hydrolysis with 10% NaOH and subsequent acidification yields 2-methyl-4-phenylquinoline-3-acetic acid 4 , which is converted to the hydrochloride salt via HCl treatment.

Optimization and Yield

  • Cyclization Agent : P₂O₅ facilitates imine formation and dehydration.

  • Solvent : Diphenyl ether’s high boiling point (259°C) enables efficient cyclization.

  • Yield : 55–60% for cyclocondensation; 70–75% for hydrolysis.

Analytical Validation

  • ¹³C NMR : δ 168.2 (COOH), 154.3 (C-2), 142.1 (C-4), 128.9–135.6 (aromatic carbons).

  • Mass Spectrometry : m/z 293.1 [M+H]⁺ for the free acid; 329.6 [M+HCl]⁺ for the hydrochloride.

Multicomponent Reaction with Meldrum’s Acid

Adapted from, this one-pot telescoped synthesis combines 8-hydroxyquinoline 8 , 4-methoxyphenylglyoxal 9 , and Meldrum’s acid 10 to form the acetic acid moiety (Fig. 3).

Reaction Procedure

A mixture of 8 (2 mmol), 9 (2.4 mmol), 10 (3 mmol), and Et₃N (2 mmol) in acetonitrile is refluxed for 1 hour. After solvent removal, acetic acid (5 mL) is added, and the mixture is refluxed for another hour. The crude product is recrystallized from acetonitrile to yield 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid 11 , which is demethylated and converted to the hydrochloride salt.

Optimization and Yield

  • Base : Et₃N deprotonates Meldrum’s acid, enabling nucleophilic attack.

  • Acid Treatment : Acetic acid cleaves the Meldrum’s acid moiety, releasing CO₂ and acetone.

  • Yield : 65–68% for the multicomponent reaction; 80–85% for salt formation.

Analytical Validation

  • XRD : Confirms planar quinoline structure with dihedral angles < 5° between rings.

  • HPLC Purity : >98% after recrystallization.

Comparative Analysis of Synthetic Methods

ParameterFriedländer SynthesisCyclocondensationMulticomponent Reaction
Catalyst PPAP₂O₅Et₃N/AcOH
Reaction Time 1 hour24 hours2 hours
Overall Yield 70–75%45–50%55–60%
Purity (HPLC) >97%>95%>98%
Key Advantage Solvent-free, high yieldScalableOne-pot protocol

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique structure allows chemists to modify it for various synthetic pathways .

Biology

  • Biological Activity : Investigated for its potential antimicrobial and anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells and show activity against bacterial strains .

Medicine

  • Therapeutic Potential : Explored as a candidate for developing new therapeutic agents targeting specific diseases. Its interactions with biological targets suggest potential applications in cancer therapy and infectious disease treatment .

Industry

  • Material Development : Utilized in the development of materials with specific properties such as fluorescence or conductivity, which are valuable in various industrial applications .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties against various cell lines:

Cancer TypeInhibition MechanismReference
Prostate CancerInduces apoptosis and cell cycle arrest
Breast CancerReduces cell migration and invasion
Hepatocellular CarcinomaModulates metabolic pathways

Antimicrobial Activity

The compound has shown potential against several bacterial strains, including Helicobacter pylori, indicating its utility in treating infections .

Case Studies

Several studies provide insights into the biological activity of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride:

  • Cancer Cell Line Study : A study demonstrated that treatment with this compound led to a significant reduction in the viability of breast cancer cells, showcasing its potent anticancer activity.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of Helicobacter pylori, highlighting its potential as an antimicrobial agent .

Potential Therapeutic Applications

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

  • Cancer Therapy : Its antiproliferative effects position it as a candidate for new anticancer drug development.
  • Infectious Diseases : Its antimicrobial properties could lead to novel treatments for resistant infections.
  • Drug Development : As a building block for synthesizing complex quinoline derivatives, it holds promise in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Data

  • Molecular Formula: C₁₈H₁₆ClNO₂
  • Molecular Weight : 313.78 g/mol
  • Appearance : Powder (storage at room temperature) .

Applications
Primarily used in pharmaceutical research , particularly in drug discovery for cancer, inflammation, or neurological disorders. The acetic acid group facilitates chemical modifications, while the hydrochloride salt improves bioavailability .

Comparison with Structurally Similar Quinoline Derivatives

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

Structural Features

  • Furo[3,2-h]quinoline core fused with a furan ring.
  • 4-Methoxyphenyl substituent at position 2 and acetic acid at position 3 .

Comparison

  • Methoxy group enhances lipophilicity but reduces solubility in polar solvents compared to the methyl group in the target compound .

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid

Structural Features

  • 1,2-Dihydroquinoline core with a chloro group at position 6 and ketone at position 2.
  • Acetic acid moiety at position 3 .

Comparison

  • The dihydroquinoline structure reduces aromaticity, likely decreasing stability but improving hydrogen-bonding interactions.

3-Chloroethyl 2-Phenylquinoline-4-carboxylate Derivatives

Structural Features

  • Ester-linked side chains (e.g., diethylaminoethyl) at position 4 of the quinoline core.
  • Historical derivatives synthesized via acid chloride intermediates .

Comparison

  • Ester groups may act as prodrugs, hydrolyzing in vivo to release active acids, unlike the direct acetic acid moiety in the target compound.
  • Aminoethyl substituents introduce basicity, altering pharmacokinetics compared to the neutral methyl and phenyl groups in the target compound .

Data Table: Key Comparative Properties

Compound Molecular Weight Core Structure Substituents Melting Point (°C) Key Applications References
2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride 313.78 Quinoline 2-Me, 4-Ph, 3-CH₂COOH·HCl N/A Drug discovery
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid 334.11 Furoquinoline 2-(4-MeOPh), 3-CH₂COOH 271–272 Synthetic intermediate
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid N/A 1,2-Dihydroquinoline 6-Cl, 2-O, 3-CH₂COOH N/A Cancer/inflammation
3-Diethylaminoethyl 2-phenylquinoline-4-carboxylate N/A Quinoline 4-COOEt, 3-NEt₂ 160 (dihydrochloride) Historical pharmacophores

Biological Activity

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is a compound characterized by its unique quinoline structure, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClNO2, with a molecular weight of 313.78 g/mol. The compound features a quinoline ring structure, known for its reactivity and interaction with various biological targets. The presence of methyl and phenyl groups at specific positions enhances its chemical properties and potential biological activities .

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these molecular targets, leading to various biological effects such as:

  • Inhibition of Enzyme Activity: The compound's binding to enzymes can inhibit their activity, affecting metabolic pathways.
  • Alteration of Cellular Signaling Pathways: By interacting with cellular receptors, it can influence signaling cascades that regulate cell growth, apoptosis, and other vital processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cancer TypeInhibition MechanismReference
Prostate CancerInduces apoptosis and cell cycle arrest
Breast CancerReduces cell migration and invasion
Hepatocellular CarcinomaModulates metabolic pathways

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows potential against various bacterial strains, suggesting its utility in treating infections .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines: A study demonstrated that treatment with the compound led to a significant reduction in the viability of breast cancer cells, with an IC50 value indicating potent activity .
  • Antimicrobial Efficacy: In vitro tests revealed that the compound effectively inhibited the growth of Helicobacter pylori, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The unique substitution pattern on the quinoline ring distinguishes this compound from similar compounds. A comparative analysis is presented below:

Compound NameMolecular FormulaKey Features
2-(4-Methylquinolin-3-yl)acetic acidC18H16ClNO2Similar structure; different methyl group position
4-(2-Methylphenyl)quinolineC17H14NLacks acetic acid moiety; distinct properties
4-Phenylquinoline-3-carboxylic acidC18H15NO2Similar core; different functional groups

This table illustrates how the structural variations impact their biological activities and potential applications.

Q & A

Q. Critical Conditions :

  • Temperature : Cyclization steps often require heating (80–120°C) to drive dehydration .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate quinoline ring formation .

Q. Table 1: Optimization of Cyclization Step

CatalystSolventTemp (°C)Yield (%)
POCl₃Toluene11068
H₂SO₄Acetic Acid10055
NoneDMF12042

Basic Question: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl group at C2, phenyl at C4). Aromatic protons in the quinoline ring typically appear at δ 7.5–8.5 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinoline region .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: Acetonitrile/water (0.1% TFA) gradient .
  • X-ray Crystallography : For absolute configuration confirmation. SHELX software is widely used for structure refinement .

Q. Table 2: Key NMR Assignments

Proton Positionδ (ppm)Multiplicity
Quinoline C8-H8.21Singlet
Phenyl C2-H7.45Doublet (J = 8 Hz)
Methyl (C2)2.65Singlet

Advanced Question: How can researchers address low yields during the alkylation of the quinoline scaffold with chloroacetic acid?

Methodological Answer:
Low yields often stem from steric hindrance at the C3 position or competing side reactions. Strategies include:

  • Solvent Optimization : Switch to DMSO to enhance nucleophilicity of the quinoline nitrogen .
  • Base Selection : Use milder bases (e.g., DBU) to minimize hydrolysis of the chloroacetic acid .
  • Temperature Control : Perform reactions at 0–5°C to suppress side-product formation .

Q. Example Workflow :

Screen bases (K₂CO₃, NaH, DBU) in DMF/DMSO.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

Isolate product via acid-base extraction (HCl/NaOH).

Advanced Question: How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation steps:

Control Experiments :

  • Assess compound stability in assay buffers (e.g., PBS, DMEM) using HPLC .
  • Include positive controls (e.g., known kinase inhibitors for enzyme assays) .

Dose-Response Curves : Perform triplicate measurements to calculate IC₅₀ values with 95% confidence intervals .

Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Case Study : In a kinase inhibition assay, inconsistent IC₅₀ values were traced to compound aggregation. Adding 0.01% Tween-80 to the buffer resolved the issue .

Advanced Question: What computational methods are suitable for predicting the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases).
    • Preparation : Optimize the compound’s 3D structure with Gaussian (DFT, B3LYP/6-31G*) .
    • Validation : Compare docking poses with co-crystal structures of analogous quinoline derivatives .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories .

Q. Table 3: Docking Scores vs. Experimental IC₅₀

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (nM)
EGFR Kinase-9.2120 ± 15
CDK2-8.7450 ± 40

Advanced Question: How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies of this compound?

Methodological Answer:

  • Hydrogen Bonding Analysis : Identify key interactions (e.g., quinoline N with ATP-binding site residues) .
  • Torsion Angle Adjustments : Modify substituents to align with observed dihedral angles in active conformers .
  • Electron Density Maps : Use SHELXL-refined maps to validate the acetate group’s orientation in the binding pocket .

Example : A 2.1 Å resolution structure revealed that the methyl group at C2 prevents π-stacking with Phe82 in the target protein, guiding the design of bulkier substituents .

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